![molecular formula C17H14ClNO3 B367146 1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione CAS No. 620932-16-3](/img/structure/B367146.png)

1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

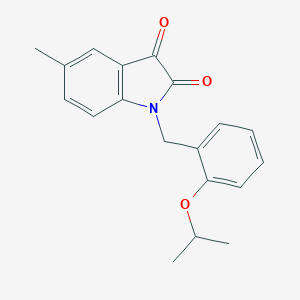

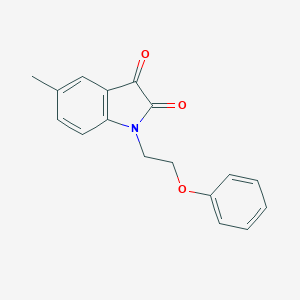

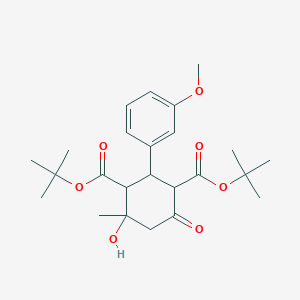

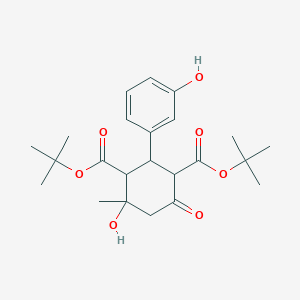

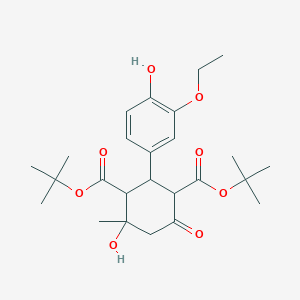

The compound “1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione” is a derivative of indole, which is a heterocyclic aromatic organic compound. It also contains a phenoxy group, which is a functional group consisting of a phenyl group (derived from benzene) bonded to an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the indole ring system, which consists of a benzene ring fused to a pyrrole ring. The phenoxy group would be attached via an ethyl linker, and the chlorine atom would be ortho to the point of attachment on the phenyl ring .Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The presence of the phenoxy group might influence the reactivity of the compound, potentially making it more susceptible to reactions involving nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As an indole derivative, this compound is likely to be aromatic and relatively stable. The presence of the chlorine atom might make the compound more polar, potentially affecting its solubility in various solvents .Wissenschaftliche Forschungsanwendungen

Herbicide Application

The compound, being a phenoxy derivative, has potential applications as a herbicide . Phenoxy herbicides are known for their high solubility in water and weak absorption in soil, making them highly mobile and easily transported to surface and groundwater .

Aquatic Ecosystems

Phenoxy herbicides, including this compound, have been detected in aquatic ecosystems . They can exert a negative effect on aquatic organisms .

Water Treatment

The compound can be removed from water systems using various adsorbent materials and photocatalysis . Biodegradation, an environmentally friendly method, also plays a significant role in the removal of this compound from water systems .

Biodegradation

Biodegradation is a key process in the removal of phenoxy herbicides from the environment . This process takes advantage of autochthonous soil bacteria activity .

Phytoremediation and Rhizoremediation

Phytoremediation and rhizoremediation can serve as an effective barrier for phenoxy acids due to interactions between plants and microorganisms .

Photodegradation

In shallow and highly insolated waters, phenoxy acids can be decomposed mainly by photodegradation . The efficiency of this process is determined by the form of the degraded compound .

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes (AOPs) are being investigated for the removal of phenoxy acids . The efficiency of phenoxy acid degradation using AOPs varies depending on the choice of oxidizing system and the conditions optimizing the oxidation process .

Pharmacological Applications

There is potential for the development of clinical candidates for treating conditions such as depression, anxiety, schizophrenia, and addictions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-(2-chlorophenoxy)ethyl]-7-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c1-11-5-4-6-12-15(11)19(17(21)16(12)20)9-10-22-14-8-3-2-7-13(14)18/h2-8H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUMSMQEKJJUMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)